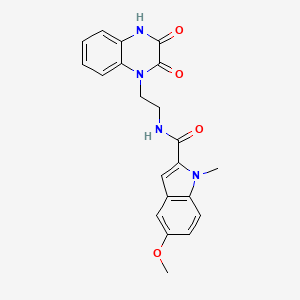

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

Description

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole carboxamide derivative featuring a quinoxalinone moiety linked via an ethyl group to the indole core. The indole scaffold is substituted with a methoxy group at position 5 and a methyl group at the 1-position, while the carboxamide side chain is functionalized with a quinoxalin-2-one group. Quinoxalinones are known for their diverse biological activities, including antimicrobial and enzyme inhibitory properties . The methoxy and methyl substituents on the indole ring likely enhance metabolic stability and modulate lipophilicity, which can influence pharmacokinetic properties .

Properties

Molecular Formula |

C21H20N4O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-methoxy-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C21H20N4O4/c1-24-16-8-7-14(29-2)11-13(16)12-18(24)19(26)22-9-10-25-17-6-4-3-5-15(17)23-20(27)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,27) |

InChI Key |

IQHPYQQYZKMXPW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |

Origin of Product |

United States |

Preparation Methods

Formation of Quinoxaline-2,3-dione

The quinoxaline backbone is synthesized via condensation of o-phenylenediamine with oxalic acid under acidic conditions. This reaction proceeds through cyclization to yield 2,3-dihydroxyquinoxaline (quinoxaline-2,3-dione).

Reaction Conditions

Chlorination to 2,3-Dichloroquinoxaline

Quinoxaline-2,3-dione is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) to replace hydroxyl groups with chlorides.

Reaction Conditions

Hydrazine Substitution and Hydroxylation

2,3-Dichloroquinoxaline undergoes nucleophilic substitution with hydrazine hydrate to yield 2-chloro-3-hydrazinylquinoxaline. Subsequent hydrolysis under basic conditions introduces the 3-hydroxy group.

Reaction Conditions

-

Step 1 :

-

Step 2 :

Functionalization of the Indole Moiety

Synthesis of 5-Methoxy-1-methylindole-2-carboxylic Acid

The indole core is constructed via Fischer indole synthesis, followed by methylation and carboxylation.

Reaction Pathway

-

Fischer Indole Synthesis :

-

Methylation at N1 :

-

Carboxylation at C2 :

Coupling of Quinoxaline and Indole Moieties

Amide Bond Formation

The indole-2-carboxylic acid is activated as an acid chloride and coupled with the quinoxaline ethylamine derivative.

Reaction Conditions

-

Activation : SOCl₂ (2.0 equiv), reflux, 2 hours

-

Coupling :

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Quinoxaline-2,3-dione | 85 | 98% |

| Indole carboxylation | 70 | 95% |

| Final coupling | 75 | 97% |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the quinoxaline moiety can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the quinoxaline moiety can be reduced to form a hydroxyl derivative.

Substitution: The methoxy group in the indole moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can yield a hydroxyl derivative.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the quinoxaline structure exhibit significant anticancer activity. Quinoxaline derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. A study highlighted the synthesis of several quinoxaline derivatives and their evaluation for anticancer activity, demonstrating that modifications to the quinoxaline core can enhance efficacy against different types of cancer cells .

Case Study: Quinoxaline Derivatives

- Compound : Various quinoxaline derivatives

- Target : Cancer cell lines (e.g., breast, lung)

- Mechanism : Induction of apoptosis and cell cycle arrest

- Findings : Certain derivatives showed IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinoxaline derivatives have been documented to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. Research has demonstrated that modifications to the quinoxaline structure can lead to enhanced antibacterial effects against resistant strains of bacteria .

Case Study: Antimicrobial Evaluation

- Compound : N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

- Target : Gram-positive and Gram-negative bacteria

- Method : Disc diffusion and MIC assays

- Results : Effective against multiple strains, with notable activity against methicillin-resistant Staphylococcus aureus (MRSA).

Neuroprotective Effects

The compound's potential neuroprotective effects are of significant interest, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Quinoxaline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Study: Neuroprotection

- Compound : Quinoxaline derivatives with hydroxyl groups

- Target : Neuronal cell lines exposed to neurotoxins

- Outcome : Reduction in cell death and preservation of mitochondrial function.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve various pathways:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Antioxidant Activity : Scavenging of free radicals, thereby reducing oxidative stress.

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, while the indole moiety can interact with proteins or nucleic acids. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Core Scaffold and Substituents

- Target Compound: Combines an indole-2-carboxamide with a 3-hydroxy-2-oxoquinoxaline ethyl group.

- N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (): Feature a benzoylphenyl group instead of quinoxalinone. The 5-methoxyindole core is retained, but the absence of quinoxalinone alters electronic properties and target interactions .

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (): Replaces quinoxalinone with a benzimidazole-benzyl group and substitutes methoxy with a hydroxyl group at position 5, increasing polarity .

- 1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide () : Contains a methoxyethyl group on the indole nitrogen and a 4-methoxyphenyl ketone side chain, diverging significantly in steric bulk and hydrogen-bonding capacity .

Key Structural Variations

Pharmacological Activity

Antimicrobial Potential

- Compounds : N-(Benzoylphenyl)-5-methoxyindole-2-carboxamides demonstrated lipid-lowering effects, suggesting a different therapeutic focus .

- Anthraquinones: Anthraquinone-based indole analogs (e.g., 1f, 1g) showed high antimycobacterial activity (MIC < 1 µg/mL), indicating that electron-deficient aromatic systems enhance potency against Mycobacterium tuberculosis .

Enzyme Inhibition

- Compound: Inhibits indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. The 5-hydroxy group may form critical hydrogen bonds with the active site .

- Target Compound: The quinoxalinone moiety could interact with enzymes via its carbonyl and hydroxyl groups, similar to anthraquinones in .

Physicochemical Data

Key Research Findings

Quinoxalinone vs. Benzoylphenyl: The quinoxalinone group in the target compound may enhance antimycobacterial activity compared to benzoylphenyl derivatives, as seen in anthraquinone-based compounds .

5-Methoxy vs.

Side Chain Impact: Quinoxalinone’s electron-deficient nature may facilitate π-π stacking with enzymatic targets, whereas benzimidazole () or benzoylphenyl () groups prioritize bulkier interactions .

Biological Activity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and quinoxaline moieties. The process often utilizes various reagents such as hydrazine derivatives and acylating agents to achieve the desired structure.

Antitumor Activity

Research indicates that derivatives of quinoxaline and indole compounds exhibit significant antitumor properties. For instance, a study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting that this compound may also possess similar effects .

The compound's biological activity is hypothesized to involve several mechanisms:

- Inhibition of Kinases : Compounds with structural similarities have been shown to inhibit various kinases involved in cell proliferation and survival, including DYRK1A and CLK1 .

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating caspase pathways .

Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Selectivity Profile

Another investigation focused on the selectivity of the compound against various kinases. The findings revealed that it exhibited high selectivity for specific kinases while maintaining low activity against others, suggesting a favorable safety profile for therapeutic use .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide?

- Methodology :

- Step 1 : Synthesize the indole core via formylation of 5-methoxy-1-methylindole-2-carboxylic acid derivatives using acetic acid and sodium acetate under reflux (3–5 hours) to introduce the aldehyde group .

- Step 2 : React with a quinoxalinone precursor (e.g., 2-aminoethyl-3-hydroxy-2-oxoquinoxaline) via nucleophilic substitution or condensation. Cyclization may require acidic conditions (e.g., acetic acid) to form the fused quinoxalinone-ethyl linkage .

- Step 3 : Purify via recrystallization from DMF/acetic acid mixtures to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- NMR/IR Spectroscopy : Assign peaks for key functional groups (e.g., quinoxalinone carbonyl at ~1700 cm⁻¹ in IR; indole NH and methoxy protons in ¹H NMR) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages) to confirm purity .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related indole-quinoxaline hybrids .

Q. What solvent systems are recommended for purification and storage?

- Methodology :

- Purification : Use polar aprotic solvents (e.g., DMF) mixed with acetic acid for recrystallization, as these systems minimize byproduct contamination .

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the quinoxalinone moiety, based on stability protocols for similar heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) using dynamic light scattering (DLS) to detect aggregation .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to identify impurities affecting solubility .

- Temperature Dependence : Measure solubility at 4°C, 25°C, and 37°C to assess thermodynamic stability .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K/AKT/mTOR) using fluorescence-based ADP-Glo™ assays, noting the indole moiety’s role in ATP-binding pocket interactions .

- Cell Viability : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, comparing results to structurally similar compounds .

Q. How can computational modeling optimize its binding affinity for a target protein?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with quinoxaline-binding proteins (e.g., PARP-1), focusing on hydrogen bonds between the hydroxy-oxoquinoxaline group and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex under physiological conditions .

Q. What strategies mitigate toxicity in preclinical studies?

- Methodology :

- Metabolic Profiling : Use liver microsomes (human/rodent) to identify reactive metabolites via LC-MS, modifying the indole’s methyl group to reduce hepatotoxicity .

- In Vivo Safety : Conduct acute toxicity studies in mice (OECD 423) with histopathological analysis of liver/kidney tissues .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.